
Dichlorotetrakis(dimethyl sulfoxide)ruthenium II
Overview
Description
Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II), with the formula RuCl₂(DMSO)₄, is a cornerstone precursor in ruthenium coordination chemistry. Its structure features three DMSO ligands bonded to the Ru(II) center via sulfur (κS) and one via oxygen (κO), creating a distorted octahedral geometry . This mixed bonding mode distinguishes it from simpler DMSO complexes and enhances its versatility in synthesizing diverse Ru(II) complexes for catalytic, biological, and photophysical applications . Its role as a starting material is well-documented in generating complexes with tailored ligands, such as Schiff bases or heterocyclic amines .
Preparation Methods
Historical Synthesis Methods
Original Hydrogen-Based Reduction
The inaugural synthesis of RuCl₂(dmso)₄, reported in 1971, involved heating a dimethyl sulfoxide (DMSO) solution of ruthenium trichloride (RuCl₃·xH₂O) under a hydrogen atmosphere . This method leveraged DMSO’s dual role as a solvent and reducing agent, with hydrogen gas facilitating the reduction of Ru(III) to Ru(II). The reaction proceeded at elevated temperatures (80–100°C) over 8–12 hours, yielding the cis isomer as a yellow crystalline product .
A critical limitation of this method was its reliance on hydrogen gas, which introduced safety risks and operational complexities. Despite these challenges, the protocol established foundational insights into the compound’s linkage isomerism, revealing that three dmso ligands bind via sulfur (S-bonded), while one coordinates through oxygen (O-bonded) in the cis configuration .
Modern Synthesis Protocols
Ascorbic Acid-Mediated Reduction
To circumvent hydrogen gas, subsequent methods incorporated ascorbic acid as a mild reducing agent. In this approach, RuCl₃·xH₂O is dissolved in DMSO, followed by the addition of ascorbic acid under inert conditions . The mixture is heated to 80°C for 6–8 hours, during which ascorbic acid reduces Ru(III) to Ru(II) while DMSO stabilizes the metal center. This method achieves comparable yields (70–85%) to the hydrogen-based approach but with enhanced safety and reproducibility.
Key advantages :
-
Eliminates explosive hydrogen gas risks.
-
Reduces reaction time by 25% compared to classical methods.
Solvent Reflux Autoreduction
An alternative method employs prolonged reflux of DMSO alone, exploiting its inherent reducing properties at elevated temperatures. Ruthenium trichloride is suspended in anhydrous DMSO and refluxed at 120°C for 24–48 hours . The autoreduction process avoids external reductants, simplifying purification. However, extended heating risks ligand decomposition, necessitating careful temperature control .
Crystallographic and Structural Outcomes
Crystal System and Space Group
Single-crystal X-ray diffraction studies reveal that RuCl₂(dmso)₄ crystallizes in an orthorhombic system with space group Pccn (No. 56) . The unit cell parameters are:
Parameter | Value |
---|---|
a | 28.478(4) Å |
b | 10.900(6) Å |
c | 11.697(13) Å |
Volume | 3631(4) ų |
Z | 8 |
The ruthenium center adopts a distorted octahedral geometry, with bond distances of Ru–O = 2.151 Å, Ru–S = 2.269 Å (average), and Ru–Cl = 2.421 Å .
Isomer Control
Isomeric purity depends on synthesis conditions:
-
Cis isomer : Dominant product under thermal conditions (80–100°C) .
-
Trans isomer : Obtainable via UV irradiation of cis isomer solutions, though rarely pursued due to limited applications .
Comparative Analysis of Methods
Yield and Purity
Method | Yield (%) | Purity (cis isomer) | Reaction Time |
---|---|---|---|
Hydrogen-based | 65–75 | 90% | 8–12 hours |
Ascorbic acid | 70–85 | 95% | 6–8 hours |
Solvent reflux | 60–70 | 85% | 24–48 hours |
Factors Influencing Synthesis
Temperature and Time
Optimal yields require precise temperature control:
-
Below 80°C: Incomplete reduction of Ru(III).
Solvent Purity
Anhydrous DMSO is critical to prevent hydrolysis of RuCl₃. Trace water prolongs reduction and promotes oxide impurities .
Ligand Exchange Dynamics
DMSO’s strong trans influence affects isomer distribution. Chloride ligands trans to S-bonded dmso exhibit longer Ru–Cl bonds (2.421 Å vs. 2.269 Å for Ru–S) .
Post-Synthesis Processing
Crystallization Techniques
Recrystallization from DMSO yields X-ray-quality crystals. Slow evaporation at 4°C enhances crystal size and uniformity .
Analytical Characterization
Chemical Reactions Analysis
Dichlorotetrakis(dimethyl sulfoxide)ruthenium II undergoes various types of chemical reactions, including:
Oxidation: It can oxidize thioethers to sulfoxides using N-methylmorpholine N-oxide (NMO).
Substitution: The compound can participate in substitution reactions where the dimethyl sulfoxide ligands are replaced by other ligands.
Scientific Research Applications
Isomeric Forms
Dichlorotetrakis(dimethyl sulfoxide)ruthenium II can be found in two isomeric forms:
Isomer | Description |
---|---|
Cis | More common, yellow, air-stable, thermally formed |
Trans | Yellow, obtained via UV irradiation |
The synthesis of this compound typically involves heating dimethyl sulfoxide solutions of ruthenium trichloride under controlled conditions. Modern methodologies have evolved to avoid the use of hydrogen gas, employing reducing agents like ascorbic acid instead .
Chemical Applications
This compound serves multiple roles in chemical research:
- Catalysis : It acts as a homogeneous catalyst in various organic reactions, including the β-alkylation of secondary alcohols via hydrogen auto-transfer processes. This property is leveraged to enhance reaction rates and selectivity in synthetic chemistry .
- Synthesis of Ruthenium Complexes : It is utilized as a precursor for synthesizing other ruthenium complexes, which are important in both academic research and industrial applications .
Biological and Medicinal Applications
The compound has been extensively studied for its potential as an anticancer agent. Key findings include:
- Cytotoxicity : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines such as human breast cancer (MCF7) and colorectal cancer (Caco2). These complexes induce cell-cycle arrest in the G2/M phase and promote apoptosis through upregulation of pro-apoptotic factors like Bax and caspase-3 .
- In Vivo Efficacy : In animal models, particularly the Ehrlich Ascites Carcinoma (EAC) mouse model, this compound has shown efficacy in reducing tumor burden with minimal hepatotoxicity and nephrotoxicity .
Industrial Applications
In industry, this compound is employed in the preparation of electrochromic organic-metallic hybrid polymers, which have applications in electronic devices. Its unique properties facilitate the development of advanced materials for optoelectronic applications .
Study 1: DNA Interaction
A study utilizing UV-Visible and fluorescence spectroscopy revealed that this compound interacts with DNA via intercalation. This interaction correlates with its cytotoxicity against cancer cells, highlighting its potential as a chemotherapeutic agent .
Study 2: Clinical Trials
Several derivatives of this compound have progressed to early-stage clinical trials due to their favorable safety profiles and efficacy against tumors resistant to conventional therapies. These trials aim to further evaluate the therapeutic potential of these compounds .
Study 3: Mechanistic Insights
Research has shown that the reduction of Ru(III) to Ru(II) species in vivo plays a crucial role in the anticancer activity of these complexes. This reduction enhances their ability to interact with biological macromolecules, thereby increasing their therapeutic effectiveness .
Mechanism of Action
The mechanism of action of Dichlorotetrakis(dimethyl sulfoxide)ruthenium II involves its ability to interact with biological molecules. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction is believed to be responsible for its potential anti-cancer properties . The molecular targets and pathways involved include the inhibition of DNA replication and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Ruthenium-DMSO Complexes
Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) vs. Ru(III)-DMSO Complexes
- Hydrogen trans-bis(DMSO)tetrachlororuthenate(III) and mer-trichlorotris(DMSO)ruthenium(III) are Ru(III) analogs. These complexes, first characterized by Alessio et al. (1991), exhibit distinct redox behavior due to their +3 oxidation state, influencing their stability and reactivity in electron-transfer reactions .
- Biological Activity : Ru(III)-DMSO complexes show reduced cytotoxicity compared to Ru(II) analogs, as higher oxidation states often decrease cellular uptake. However, Ru(II) complexes like RuCl₂(DMSO)₄ are preferred in CO-releasing molecules (e.g., iCORM-2 ) for bactericidal applications, where the absence of CO ligands (vs. CORM-2) modulates antimicrobial efficacy .
Ligand-Substituted Ru(II)-DMSO Complexes
- cis,cis,cis-Dichloridobis(N⁴,N⁴-dimethylpyridin-4-amine)bis(DMSO)ruthenium(II): This complex incorporates DMAP (dimethylaminopyridine) ligands alongside DMSO. The trans influence of chloride and DMSO-κS ligands elongates Ru–N bonds, altering its catalytic activity in comparison to RuCl₂(DMSO)₄. Such structural modifications are critical in tuning substrate affinity in oxidation reactions .
- Ru(II) complexes with tris(2-pyridylmethyl)amine (TPA) : These derivatives, synthesized from RuCl₂(DMSO)₄, exhibit cis-trans isomerism. The cis isomer is thermodynamically less stable and isomerizes in DMSO at 65–100°C, impacting their efficiency in alkane oxygenation catalysis. The trans isomer shows superior catalytic performance due to optimized ligand geometry .
Structural and Solubility Variations
- fac-Aquadichloridotris(tetramethylene sulfoxide)ruthenium(II) : Replacing DMSO with tetramethylene sulfoxide introduces bulkier ligands, reducing solubility in polar solvents. This structural change also affects coordination kinetics and catalytic accessibility compared to the more soluble RuCl₂(DMSO)₄ .
Photophysical and Electronic Properties
- Electronic Absorption Spectra : RuCl₂(DMSO)₄ exhibits broad absorption bands in DMSO (~450–600 nm), attributed to metal-to-ligand charge transfer (MLCT) transitions. In contrast, carboxyl-dipyrido-phenazine Ru(II) complexes (e.g., from Mitsopoulou et al., 2007) show redshifted spectra due to extended π-conjugation, enhancing their utility in light-harvesting applications .
- Fluoride Sensing : Heteroleptic Ru(II)-DMSO complexes with anthracenyl ligands demonstrate tunable emission profiles, enabling selective fluoride detection via fluorescence quenching—a property absent in RuCl₂(DMSO)₄ .
Biological Activity
Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) (RuCl₂(DMSO)₄) is a coordination compound that has garnered significant attention in the realm of medicinal chemistry, particularly for its potential as an anticancer agent. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Structure and Synthesis
The compound exists primarily in two isomeric forms: cis and trans . The cis isomer is more prevalent and is characterized by its yellow color and air stability. It is formed thermally, while the trans isomer can be obtained through UV irradiation of the cis form. The synthesis typically involves heating DMSO solutions of ruthenium trichloride under controlled conditions, with modern methods employing ascorbic acid to avoid hydrogen gas usage .
Isomer | Description |
---|---|
Cis | More common, yellow, air-stable, thermally formed |
Trans | Yellow, obtained via UV irradiation |
The biological activity of RuCl₂(DMSO)₄ is largely attributed to its interaction with cellular components, particularly DNA. Studies indicate that ruthenium complexes can intercalate with DNA, leading to cytotoxic effects in cancer cells. This intercalation disrupts normal cellular functions and induces apoptosis, particularly in malignant cells while sparing normal cells .
Anticancer Properties
Research has established that RuCl₂(DMSO)₄ exhibits promising anticancer properties:
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including human breast cancer (MCF7) and colorectal cancer (Caco2). Notably, these complexes induce cell-cycle arrest in the G2/M phase and promote apoptosis through the upregulation of pro-apoptotic factors like Bax and caspase-3 .
- In Vivo Studies : In animal models, such as the Ehrlich Ascites Carcinoma (EAC) mouse model, RuCl₂(DMSO)₄ has shown efficacy in reducing tumor burden with minimal hepatotoxicity and nephrotoxicity .
Case Studies
Several studies highlight the effectiveness of RuCl₂(DMSO)₄ and its derivatives:
- Study on DNA Interaction : A study utilizing UV-Visible and fluorescence spectroscopy revealed that Ru complexes interact with DNA via intercalation, which correlates with their cytotoxicity against cancer cells .
- Clinical Trials : Some derivatives of RuCl₂(DMSO)₄ have progressed to early-stage clinical trials due to their favorable safety profiles and efficacy against tumors resistant to conventional therapies .
- Mechanistic Insights : Research has shown that the reduction of Ru(III) to Ru(II) species in vivo plays a crucial role in the anticancer activity of these complexes. This reduction enhances their ability to interact with biological macromolecules .
Potential Applications Beyond Oncology
Beyond its anticancer applications, DMSO itself serves as a potent vehicle for drug delivery due to its ability to penetrate biological membranes without causing damage. This property enhances the bioavailability of co-administered drugs, making RuCl₂(DMSO)₄ a versatile candidate for combination therapies .
Q & A
Basic Research Questions
Q. What are the established synthesis methods for Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II), and what are the critical parameters for ensuring high yield and purity?
- Methodology : Synthesis typically involves redox reactions of Ru(III) precursors with DMSO under controlled conditions. For example, sodium diethyldithiocarbamate can reduce RuCl₃ in DMSO to form the target complex . Key parameters include:
- Temperature: Reactions often proceed at 120–130°C for ligand substitution (e.g., replacing 3-amino-2-chloropyridine with DMSO) .
- Solvent purity: Anhydrous DMSO is critical to avoid hydrolysis .
- Purification: Crystallization from ethanol/DMSO mixtures yields orange crystals suitable for X-ray analysis .
Q. How should researchers handle and store Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) to maintain its stability?
- Guidelines :
- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation .
- Hazards : The compound is classified as acutely toxic (oral, Category 4; H302) and causes skin/eye irritation (H315/H319). Use PPE and fume hoods .
- Decomposition : Avoid exposure to heat (>200°C) to prevent release of toxic gases (CO, NOₓ) .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the coordination geometry of Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II)?
- Techniques :
- X-ray crystallography : Resolves the distorted octahedral geometry, with three S-bonded and one O-bonded DMSO ligands. Key metrics include Ru–S bond lengths (2.240–2.278 Å) and S–O bond elongation in the O-bonded ligand .
- UV-Vis spectroscopy : Detects electronic transitions (e.g., metal-to-ligand charge transfer) in DMSO solutions, with absorption peaks at ~450–500 nm .
- ¹H NMR : Probes ligand exchange dynamics and hydrogen bonding with anions (e.g., F⁻) .
Advanced Research Questions
Q. How do polymorphic variations in Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) influence its reactivity and potential applications?
- Structural Insights :
- Four polymorphs exist: two monoclinic (β = 99.8° and ~90°), one orthorhombic, and a new monoclinic form (β = 116.8°). Differences arise from O···H contact networks (2.296–2.546 Å), affecting packing and solubility .
- Reactivity Implications : Polymorphs with shorter O···H contacts exhibit higher stability in catalytic cycles, while those with fac-S-bonded DMSO ligands show enhanced anion-binding capacity .
Q. What computational approaches are recommended for modeling the electronic transitions and anion-binding mechanisms of this complex?
- DFT Protocols :
- Optimize geometries using B3LYP functional with LANL2DZ basis sets for Ru and 6-31G* for lighter atoms .
- Simulate electronic spectra via time-dependent DFT (TD-DFT) to correlate with experimental UV-Vis data (e.g., F⁻ adducts showing bathochromic shifts to ~600 nm) .
- Analyze hydrogen-bonding interactions using Natural Bond Orbital (NBO) theory to quantify F⁻ binding energies .
Q. How can researchers resolve contradictions in reported ligand coordination modes (S vs. O bonding) across experimental conditions?
- Strategies :
- Variable-temperature XRD : Captures dynamic ligand exchange (e.g., S→O bonding shifts under thermal stress) .
- Raman spectroscopy : Identifies ν(S=O) stretching frequencies; S-bonded DMSO shows ~1040 cm⁻¹ vs. ~950 cm⁻¹ for O-bonded .
- Competitive ligand experiments : Introduce anions (e.g., Cl⁻, F⁻) to probe preferential coordination sites via NMR titration .
Properties
IUPAC Name |
dichlororuthenium;methylsulfinylmethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6OS.2ClH.Ru/c4*1-4(2)3;;;/h4*1-2H3;2*1H;/q;;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJDEUKQHKMAOI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl2O4RuS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149364 | |
Record name | Dichlorotetrakis(dimethyl sulfoxide)ruthenium II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59091-96-2, 11070-19-2 | |
Record name | cis-Dichlorotetrakis(DMSO)ruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59091-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorotetrakis(dimethyl sulfoxide)ruthenium II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorotetrakis(dimethyl sulfoxide)ruthenium II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Methylsulfinyl)methane - dichlororuthenium (4:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.